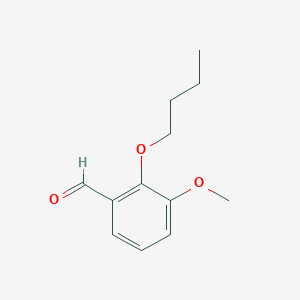

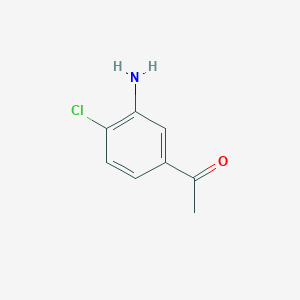

2-丁氧基-3-甲氧基苯甲醛

描述

Synthesis Analysis

The synthesis of substituted benzaldehydes can involve multiple steps and different reagents. For example, the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% for a four-step process from 2-tert-butyl-p-cresol . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol involves an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, with an overall yield of 82.26% . These methods could potentially be adapted for the synthesis of 2-Butoxy-3-methoxybenzaldehyde by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as FT-IR, UV-Vis, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system . These techniques could be employed to analyze the molecular structure of 2-Butoxy-3-methoxybenzaldehyde once synthesized.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be quite diverse. For example, the electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to methoxylation and dimerization reactions . The specific chemical reactions that 2-Butoxy-3-methoxybenzaldehyde would undergo could be studied using similar electrochemical methods to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the spectroscopic studies provide information on the electronic and structural aspects of the molecules . The solubility, melting point, boiling point, and reactivity of 2-Butoxy-3-methoxybenzaldehyde would need to be determined experimentally, but insights can be gained from the properties of similar compounds discussed in the papers.

科学研究应用

合成和化学反应

- 合成技术: 2-丁氧基-3-甲氧基苯甲醛是通过一系列化学反应合成的。例如,使用O-烷基化和Vilsmeier-Hack(V-H)反应从3-甲氧基酚合成4-苄氧基-2-甲氧基苯甲醛,在优化条件下获得82.26%的产率(Lu Yong-zhong, 2011)。

- 催化和氧化: 使用2-羟基-3-甲氧基苯甲醛合成的席夫碱铜(II)络合物,在无溶剂条件下对醇进行选择性氧化,是高效的催化剂(S. Hazra et al., 2015)。

- 晶体学: 对甲氧基苯甲醛肟衍生物的结构分析,包括与2-丁氧基-3-甲氧基苯甲醛相关的衍生物,在晶体结构中显示出多样的氢键模式(L. Gomes et al., 2018)。

药用和生物学特性

- 抗菌和抗黄曲霉毒素特性: 相关化合物2-羟基-4-甲氧基苯甲醛(HMBA)表现出强大的抗菌效果,并在控制黄曲霉毒素产生方面具有潜力,这在食品安全中是一个重要方面(Nanishankar V. Harohally et al., 2017)。

材料科学和聚合物化学

- 电合成: 该化合物参与间接电化学氧化过程,例如从对甲氧基甲苯生产对甲氧基苯甲醛,表现出高效性和选择性(G. Kreysa, H. Medin, 1986)。

- 酶催化聚合: 对2-羟基-3-甲氧基苯甲醛的酶催化聚合显示出自组织行为,形成复杂的空间结构,这对聚合物研究非常重要(A. P. Karmanov, Yu. B. Monakov, 1994)。

香料和香味行业

- 香料和香味成分: 甲氧基苯甲醛,如2-丁氧基-3-甲氧基苯甲醛,由于其芳香性质,在香料和香味行业中具有重要地位,并广泛用于食品和化妆品(A. Kundu, A. Mitra, 2016)。

环境和分析化学

- 天然化合物分析: 发展了气相色谱方法来确定植物根中的化合物,如2-羟基-4-甲氧基苯甲醛,表明这类化合物在天然产物分析中的相关性(S. Nagarajan, L. Rao, 2003)。

属性

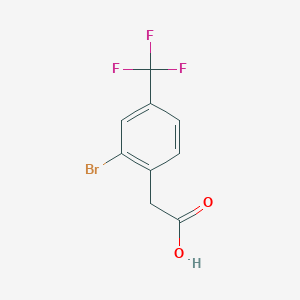

IUPAC Name |

2-butoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSWONZYRSVJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

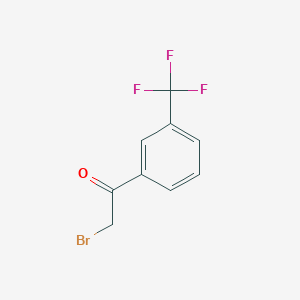

CCCCOC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388046 | |

| Record name | 2-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxy-3-methoxybenzaldehyde | |

CAS RN |

65712-73-4 | |

| Record name | 2-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

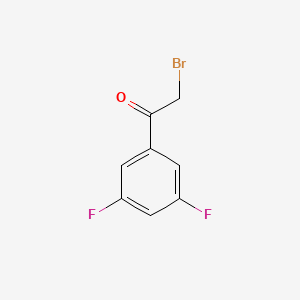

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)